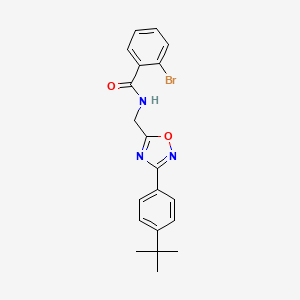![molecular formula C23H24N4O B7714163 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide, commonly known as IQ-1S, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the study of cellular signaling pathways and immune system regulation.
科学的研究の応用
IQ-1S has been shown to have a wide range of applications in scientific research, particularly in the study of cellular signaling pathways and immune system regulation. It has been found to inhibit the activity of the IRE1α-XBP1 pathway, which is involved in the unfolded protein response and plays a crucial role in the regulation of cellular stress. IQ-1S has also been shown to modulate the activity of the transcription factor NF-κB, which is involved in the regulation of immune responses and inflammation.
作用機序
The mechanism of action of IQ-1S involves the inhibition of the activity of IRE1α, which is a key component of the unfolded protein response pathway. This pathway is activated in response to cellular stress, such as the accumulation of misfolded proteins, and plays a crucial role in maintaining cellular homeostasis. By inhibiting the activity of IRE1α, IQ-1S can prevent the activation of downstream signaling pathways, leading to the suppression of cellular stress responses.
Biochemical and Physiological Effects
IQ-1S has been shown to have a number of biochemical and physiological effects, particularly in the context of immune system regulation. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to bacterial and viral infections. In addition, IQ-1S has been shown to enhance the activity of natural killer cells, which play a crucial role in the immune response to cancer and viral infections.
実験室実験の利点と制限
One of the main advantages of IQ-1S is its specificity for the IRE1α-XBP1 pathway, which allows for the selective modulation of cellular stress responses without affecting other signaling pathways. In addition, IQ-1S has been shown to have low toxicity and high stability, making it suitable for use in in vitro and in vivo experiments. However, one limitation of IQ-1S is its relatively high cost, which may limit its widespread use in scientific research.
将来の方向性
There are several potential future directions for the use of IQ-1S in scientific research. One area of interest is the study of the role of the IRE1α-XBP1 pathway in cancer, as this pathway has been implicated in the regulation of tumor growth and metastasis. Another potential application is the use of IQ-1S in the treatment of autoimmune diseases, such as rheumatoid arthritis, which are characterized by dysregulated immune responses. Finally, IQ-1S may also have potential applications in the development of novel antiviral therapies, as it has been shown to inhibit the replication of several viral pathogens.
Conclusion
In conclusion, IQ-1S is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in the study of cellular signaling pathways and immune system regulation. Its specificity for the IRE1α-XBP1 pathway, low toxicity, and high stability make it a promising tool for use in in vitro and in vivo experiments. Future research may focus on the development of novel therapeutic applications for IQ-1S, particularly in the context of cancer, autoimmune diseases, and viral infections.
合成法
The synthesis of IQ-1S involves a multi-step process that begins with the preparation of 3-methylbenzamide, which is then reacted with 8-methyl-1H-pyrazolo[3,4-b]quinoline in the presence of a catalyst to yield the intermediate product. This intermediate is then subjected to a series of reactions, including N-alkylation and deprotection, to produce the final product, IQ-1S. The synthesis of IQ-1S has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
特性
IUPAC Name |
3-methyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-14(2)13-27-22-19(12-17-9-6-8-16(4)20(17)24-22)21(26-27)25-23(28)18-10-5-7-15(3)11-18/h5-12,14H,13H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUWYVKTPTUXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN(C3=NC4=C(C=CC=C4C=C23)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(3Z)-8-methyl-1-(2-methylpropyl)-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)











